2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline is an organic compound characterized by the presence of a piperazine ring substituted with an acetyl group and a chloroaniline moiety
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives have been found to interact with 5-ht2a and d2 receptors .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets (such as the 5-ht2a and d2 receptors) to induce changes in cellular signaling pathways .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, including those involved in neurotransmission .
Pharmacokinetics
One source suggests that it is a solid at room temperature, which could influence its absorption and distribution .
Result of Action
Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group (if present) on the chloroaniline moiety, converting it to an amine.
Substitution: The chloro group on the aniline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
- 2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline
- 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline
- 2-(4-Acetyl-piperazin-1-yl)-5-bromoaniline
Comparison:
- 2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline vs. 2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline: The chloro derivative generally exhibits higher reactivity in nucleophilic substitution reactions compared to the fluoro derivative.
- This compound vs. 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline: The position of the chloro group affects the compound’s electronic properties and reactivity, with the 5-chloro derivative being more reactive in certain substitution reactions.
- This compound vs. 2-(4-Acetyl-piperazin-1-yl)-5-bromoaniline: The bromo derivative is generally more reactive in oxidative addition reactions due to the larger atomic radius of bromine compared to chlorine.
Properties
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13)8-11(12)14/h2-3,8H,4-7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFNHTWMOBWCNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409429 |
Source
|
Record name | 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-78-8 |
Source
|
Record name | 1-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890091-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.